molecular formula C6H9N5O3 B1292994 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1119452-03-7

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1292994
CAS RN: 1119452-03-7
M. Wt: 199.17 g/mol
InChI Key: XCUMRZHXTCETJB-UHFFFAOYSA-N
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Description

The compound 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds and is of interest in pharmaceutical chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been explored in several studies. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst . Although the specific synthesis of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques. For example, the structure of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography, IR, 1H and 13C NMR, and quantum chemical calculations . Similarly, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated by single-crystal X-ray analysis . These techniques could be employed to analyze the molecular structure of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives with various nucleophiles has been investigated. For instance, the interaction of 2-amino-1,3,4-oxadiazole-5-carboxamidoxime with nitriles in the presence of ZnCl2 and HCl led to the formation of 2-amino-5-(5R-1,2,4-oxadiazolyl-3)-1,3,4-oxadiazoles . These findings suggest that the compound may also undergo similar reactions with N-nucleophiles, which could be explored to further understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their structure. The study of 1,2,4-oxadiazole-3-carboxamide revealed a facile synthesis method that could potentially influence the physical properties, such as solubility and stability, of the compound . The properties of 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide could be inferred from these related studies, although specific experiments would be required to determine its exact characteristics.

Scientific Research Applications

Synthesis and Characterization

Compounds containing the 1,2,4-oxadiazole moiety are synthesized through various methods, offering a pathway to explore their potential pharmacological properties. For instance, novel synthetic procedures have been developed for 1,2,4-oxadiazole-3-carboxamide derivatives, highlighting an acid-promoted reaction that provides a convenient method for their preparation with high yield. This synthesis approach opens avenues for the development of compounds with potentially improved biological activities (Du et al., 2021).

Antimicrobial Activities

Some derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties, serving as potential candidates for antibiotic development. The synthesis of these compounds and their subsequent evaluation for antimicrobial efficacy form a critical area of research, aiming to address the growing concern of antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2008).

Energetic Materials

The incorporation of 1,2,4-oxadiazole units into energetic materials has been explored, yielding compounds that are less sensitive and possess superior detonation performance compared to traditional explosives. This research not only advances the field of materials science but also contributes to the development of safer energetic materials for various applications (Yu et al., 2017).

Novel Drug Development

The 1,2,4-oxadiazole nucleus is central to the development of new pharmacologically active compounds. Its versatility as a bioisostere for carboxylic acid and carboxamide groups makes it a valuable scaffold in medicinal chemistry, leading to the discovery of compounds with a wide range of medicinal applications (Aggarwal et al., 2020).

properties

IUPAC Name

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-1-4-10-6(14-11-4)5(13)9-2-3(8)12/h1-2,7H2,(H2,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUMRZHXTCETJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157743
Record name 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119452-03-7
Record name 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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